molecular formula C26H23ClN4O2 B12010574 N'-(1-(4-Chlorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634896-86-9

N'-(1-(4-Chlorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12010574
CAS No.: 634896-86-9
M. Wt: 458.9 g/mol
InChI Key: FQOVXPANVIDNKA-MTDXEUNCSA-N
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Description

N’-(1-(4-Chlorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrazole ring, and a carbohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Chlorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to produce the pyrazole ring. Subsequent reactions with 4-methylbenzyl chloride and other reagents yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Chlorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N’-(1-(4-Chlorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-(4-Chlorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(1-(3,4-Dichlorophenyl)ethylidene)-4-(4-methylbenzyl)-1-piperazinamines
  • N-(1-(2,4-Dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamines

Uniqueness

N’-(1-(4-Chlorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

634896-86-9

Molecular Formula

C26H23ClN4O2

Molecular Weight

458.9 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H23ClN4O2/c1-17-3-5-19(6-4-17)16-33-23-13-9-21(10-14-23)24-15-25(30-29-24)26(32)31-28-18(2)20-7-11-22(27)12-8-20/h3-15H,16H2,1-2H3,(H,29,30)(H,31,32)/b28-18+

InChI Key

FQOVXPANVIDNKA-MTDXEUNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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